![molecular formula C18H18BrNO3 B2880562 {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate CAS No. 1794844-59-9](/img/structure/B2880562.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Luminescence and Structural Analysis
Biphenyl carbazole-based derivatives have been synthesized and analyzed for their luminescent properties and thermal stabilities. These compounds, including those with bromophenyl groups, have been characterized through various techniques such as FI-IR, UV–Vis spectra, elemental analyses, and single-crystal X-ray diffraction. Studies have shown that such compounds exhibit high thermal stability and luminescence, which could make them suitable for applications in optoelectronic devices and materials science research (Gui‐Mei Tang et al., 2021).
Crystallographic Studies
Crystallographic studies of carbazole derivatives, including those with bromophenyl groups, have contributed to the understanding of their molecular structures and potential chemical reactivity. These studies provide valuable information for the design and synthesis of new compounds with tailored properties for various scientific applications, such as materials science and pharmaceutical research (C. Saturnino et al., 2015).
Potential Biological Activities
Carbazole derivatives have been explored for their potential biological activities, including antitumor properties. Research has shown that certain carbazole derivatives can inhibit the growth of cancer cells, suggesting their potential use in the development of new therapeutic agents (M. Stevens et al., 1987). Additionally, studies on the synthesis and biological evaluation of carbazole derivatives highlight their inhibitory effects on ovarian cancer cell growth, further underscoring the potential biomedical applications of these compounds (C. Saturnino et al., 2015).
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-3-8-16(13(2)9-12)18(22)23-11-17(21)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCBUXKMGMQFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


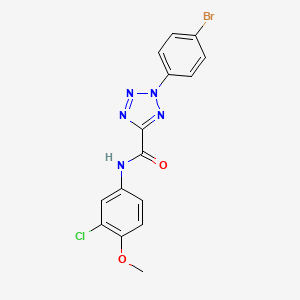

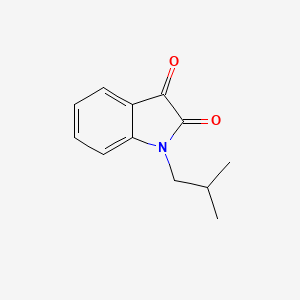
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)
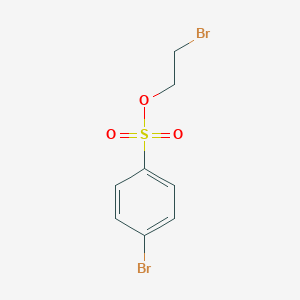
![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)
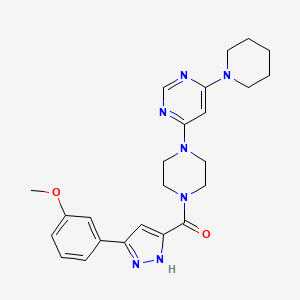
![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)
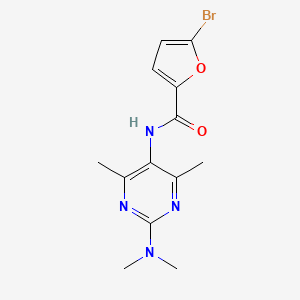
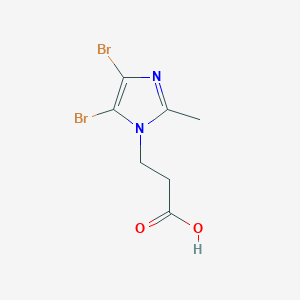
![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)
